molecular formula C11H15N3O B11728742 1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11728742
M. Wt: 205.26 g/mol
InChI Key: OOBBHTOTZBGTIU-UHFFFAOYSA-N
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Description

1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-3-amine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug design and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine
  • 1-ethyl-N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

1-ethyl-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both furan and pyrazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-3-14-8-9(2)11(13-14)12-7-10-5-4-6-15-10/h4-6,8H,3,7H2,1-2H3,(H,12,13)

InChI Key

OOBBHTOTZBGTIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CO2)C

Origin of Product

United States

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